molecular formula C6H9N3S B8563833 5-Methylsulfanylmethyl-pyrazin-2-ylamine

5-Methylsulfanylmethyl-pyrazin-2-ylamine

Cat. No.: B8563833
M. Wt: 155.22 g/mol
InChI Key: FYPLXPAJHGEJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylsulfanylmethyl-pyrazin-2-ylamine (IUPAC name: 5-[(methylsulfanyl)methyl]pyrazin-2-amine) is a pyrazine derivative with a methylsulfanylmethyl (-CH2-S-CH3) substituent at position 5 and an amine group at position 2. Pyrazine derivatives are widely studied in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

5-(methylsulfanylmethyl)pyrazin-2-amine

InChI

InChI=1S/C6H9N3S/c1-10-4-5-2-9-6(7)3-8-5/h2-3H,4H2,1H3,(H2,7,9)

InChI Key

FYPLXPAJHGEJAH-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CN=C(C=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula : C6H9N3S
  • Molecular Weight : 155.22 g/mol (calculated)
  • Synonyms: 5-(Methylsulfanylmethyl)pyrazin-2-amine, 5-(CH2SCH3)-pyrazin-2-amine

This substituent differentiates it from simpler pyrazin-2-amine derivatives, as discussed below.

Comparison with Similar Pyrazin-2-amine Derivatives

Pyrazin-2-amine derivatives vary significantly based on substituents at position 5, which influence their physicochemical properties and biological activity. Below is a detailed comparison with four structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Methylsulfanylmethyl-pyrazin-2-ylamine -(CH2SCH3) at position 5 C6H9N3S 155.22 Enhanced lipophilicity; potential for sulfur-mediated interactions in drug design
5-Methylpyrazin-2-amine -CH3 at position 5 C5H7N3 109.13 Simple hydrophobic substituent; used as a synthetic intermediate in heterocyclic chemistry
5-(Trifluoromethyl)pyrazin-2-amine -CF3 at position 5 C5H4F3N3 163.10 Strong electron-withdrawing group; improves metabolic stability and bioavailability in pharmaceuticals
5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Complex substituents (piperidinyl, pyridyl) C16H17F3N6O2S 414.41 High molecular complexity; investigated for antimalarial activity via inhibition of kinase targets

Key Differences and Implications

Trifluoromethyl (-CF3): Enhances metabolic stability and electron-deficient character, making it favorable in agrochemicals and kinase inhibitors . Piperidinyl/Pyridyl Groups: Introduce hydrogen-bonding capacity and steric bulk, critical for target engagement in enzyme inhibition (e.g., antimalarial applications) .

Synthetic Accessibility :

  • 5-Methylpyrazin-2-amine () is synthesized via straightforward alkylation, while the target compound may require multi-step functionalization of the pyrazine core .
  • The trifluoromethyl derivative () often employs halogen-exchange reactions or direct fluorination, which can be cost-intensive .

Pharmacological Potential: Sulfur-containing derivatives (e.g., methylsulfanylmethyl) are explored for their ability to modulate cytochrome P450 interactions, reducing off-target effects . Piperidinyl-substituted analogs () demonstrate nanomolar potency against Plasmodium falciparum, highlighting the role of nitrogen-rich heterocycles in antiparasitic drug development .

Challenges and Innovations

  • Regioselectivity : Installing substituents at position 5 of pyrazines often requires directing groups or careful control of reaction conditions to avoid isomerization .
  • Solubility Optimization : Sulfur and fluorine substituents improve solubility in polar solvents (e.g., DMSO), critical for in vitro assays .

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